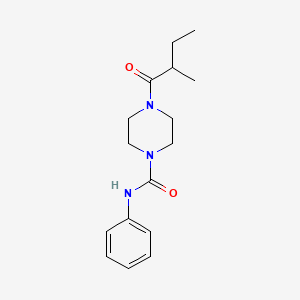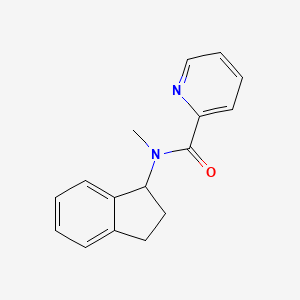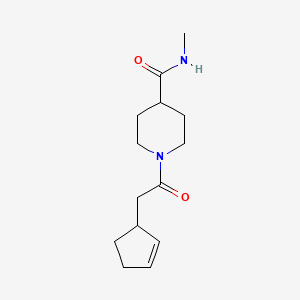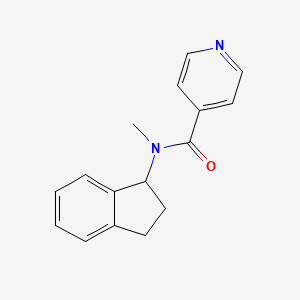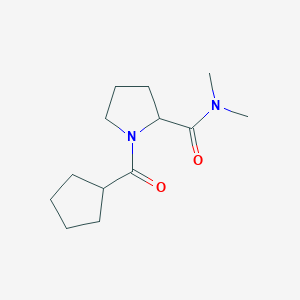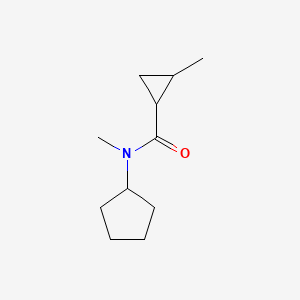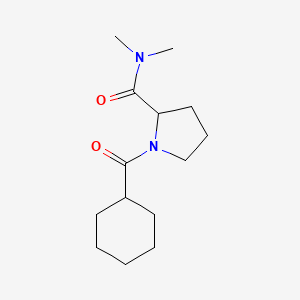
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in the early 2000s by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosome biogenesis and leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is a critical pathway involved in the regulation of cell cycle and apoptosis. 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to induce autophagy, which is a process by which cells degrade and recycle damaged or unnecessary cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer cells. However, one of the limitations of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of interest is the development of combination therapies that include 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Another area of interest is the identification of biomarkers that can predict response to 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Additionally, there is interest in developing new analogs of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide that may have improved efficacy and reduced toxicity.
Conclusion
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a small molecule inhibitor of RNA polymerase I transcription that has shown promise as a potential cancer therapy. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are a number of future directions for research on 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, and it is likely to continue to be an important tool in cancer research.
Synthesemethoden
The synthesis of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves several steps, including the reaction of cyclohexanecarbonyl chloride with N,N-dimethylpyrrolidine to form the intermediate cyclohexanecarbonyl-N,N-dimethylpyrrolidine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is a critical step in the production of ribosomes. Cancer cells have a high demand for ribosomes, and 1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to be particularly effective in killing cancer cells.
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)14(18)12-9-6-10-16(12)13(17)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKHHUKHXCSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)

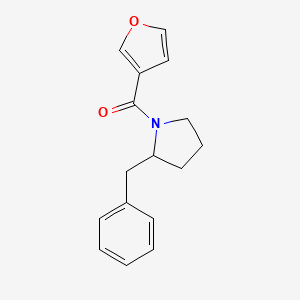

![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
